molecular formula C17H21F2NO2 B12448551 Tert-butyl 3,3-difluoro-4-(phenylmethylidene)piperidine-1-carboxylate CAS No. 2101208-41-5

Tert-butyl 3,3-difluoro-4-(phenylmethylidene)piperidine-1-carboxylate

Cat. No.: B12448551
CAS No.: 2101208-41-5
M. Wt: 309.35 g/mol
InChI Key: RWRYFXWAAVWEGS-UHFFFAOYSA-N
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Description

Tert-butyl 3,3-difluoro-4-(phenylmethylidene)piperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl group, two fluorine atoms, and a phenylmethylidene group attached to a piperidine ring

Preparation Methods

The synthesis of tert-butyl 3,3-difluoro-4-(phenylmethylidene)piperidine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the piperidine ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the difluoro group: The difluoro group is introduced using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or similar reagents.

    Attachment of the phenylmethylidene group: This step involves the condensation of a benzaldehyde derivative with the piperidine ring.

    Protection of the carboxylate group: The carboxylate group is protected using tert-butyl chloroformate to form the final product.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.

Chemical Reactions Analysis

Tert-butyl 3,3-difluoro-4-(phenylmethylidene)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions.

Scientific Research Applications

Tert-butyl 3,3-difluoro-4-(phenylmethylidene)piperidine-1-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 3,3-difluoro-4-(phenylmethylidene)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Tert-butyl 3,3-difluoro-4-(phenylmethylidene)piperidine-1-carboxylate can be compared with other similar compounds, such as:

    Tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate: This compound has a similar piperidine ring structure but lacks the phenylmethylidene group.

    Benzyl 3,3-difluoro-4-oxopiperidine-1-carboxylate: This compound has a benzyl group instead of the tert-butyl group.

    3,3-Difluoropiperidin-4-one hydrochloride: This compound has a similar difluoropiperidine core but is in the form of a hydrochloride salt.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

2101208-41-5

Molecular Formula

C17H21F2NO2

Molecular Weight

309.35 g/mol

IUPAC Name

tert-butyl 4-benzylidene-3,3-difluoropiperidine-1-carboxylate

InChI

InChI=1S/C17H21F2NO2/c1-16(2,3)22-15(21)20-10-9-14(17(18,19)12-20)11-13-7-5-4-6-8-13/h4-8,11H,9-10,12H2,1-3H3

InChI Key

RWRYFXWAAVWEGS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=CC2=CC=CC=C2)C(C1)(F)F

Origin of Product

United States

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